molecular formula C7H7N5O3 B149454 4-(1-Methylhydrazino)-7-nitrobenzofurazan CAS No. 214147-22-5

4-(1-Methylhydrazino)-7-nitrobenzofurazan

Cat. No. B149454
M. Wt: 209.16 g/mol
InChI Key: GVUXVETWVIWDEV-UHFFFAOYSA-N
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Description

Sigma-Adduct Formation and Oxidative Substitution

The study of the reactions between hydroxide ions and various 4-nitrobenzofurazan derivatives, including 4-nitrobenzofuroxan and 4-nitro-7-substituted benzofurazans, revealed that the initial reaction typically occurs at the 5-position, resulting in an anionic sigma-adduct. The kinetics and equilibrium of these reactions were examined, and it was found that for 4-nitrobenzofurazan, the anionic adduct undergoes oxidation to yield 4-nitro-5-hydroxybenzofurazan. In the case of 4-nitrobenzofuroxan, a rearrangement to a more stable 7-hydroxy adduct is observed before oxidation. This study provides insights into the reactivity of these compounds and the potential for nucleophilic displacement of substituents .

Diels–Alder Reactivity of 4-Chloro-7-nitrobenzofurazan

4-Chloro-7-nitrobenzofurazan, also known as NBD chloride, was found to react with Danishefsky's diene through a normal electron-demand Diels–Alder reaction. This reaction is both instantaneous and quantitative, leading to the formation of a silyl enol ether. Further treatment of the enol ether results in the production of 4-chloro-7-hydroxynaphtho[1,2-c]furazan. This research demonstrates a facile method to access functionalized hydroxynaphthofurazans with high overall yield, showcasing the pericyclic reactivity of this electrophilic heterocycle .

Triplet State of a 4-Amino-7-Nitrobenzofurazan Derivative

The photophysical and photochemical properties of a 4-amino-7-nitrobenzofurazan derivative were investigated, revealing the existence of a triplet state in a nonpolar solvent like cyclohexane. This discovery challenges previous suggestions that intersystem crossing may not occur in such molecules. The study highlights the molecule's potential for fluorescence upon interaction with aliphatic amines, which is useful for protein and lipid labeling. The triplet state's deactivation leads to the formation of photoproducts, particularly in the absence of oxygen .

Anomalous Reactions with Thiol Compounds

The reaction of 4-chloro-7-nitrobenzofurazan with thiol groups was found to be complex, producing multiple products beyond the expected 4-thio derivative. Spectroscopic analysis suggests the formation of a reversible Meisenheimer complex and another colored product, which may further react with proteins, affecting their catalytic activity. This has significant implications for the use of 4-chloro-7-nitrobenzofurazan as a protein-modifying agent, as it can irreversibly destroy the activity of enzymes like RNA polymerase .

[3+2] Cycloaddition Reactions with N-methylazomethine Ylide

The cycloaddition of N-methylazomethine ylide with substituted 4-nitrobenzofurazans led to the synthesis of new tetrahydroisoindole derivatives fused with the furazan ring. The substituents present in the benzene ring were found to influence the cycloaddition process, which is a key consideration for the synthesis of these novel compounds. This study expands the understanding of the reactivity of 4-R-7-nitrobenzofurazans and their potential applications in creating diverse chemical structures .

Scientific Research Applications

Air Monitoring of Aldehydes and Ketones

N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) has been synthesized and used as a new reagent for detecting aldehydes and ketones. It reacts with carbonyl compounds in acidic media, forming corresponding MNBD-hydrazones, and is more selective and sensitive compared to traditional reagents like DNPH. MNBDH also shows a quicker reaction with carbonyl compounds than other N-alkylated hydrazine reagents (Büldt & Karst, 1999).

Protein-Labelling Reagent

The electrophilic character of 4-chloro-7-nitrobenzofurazan has been studied, highlighting its high reactivity towards nucleophiles and potential consequences when used as a protein-labelling reagent (Baines, Allen, & Brocklehurst, 1977).

Detection of Nitrite in Waters

MNBDH has been used in developing a selective fluorescence spectroscopic method for nitrite determination in waters. It reacts with nitrite to form a fluorescent compound detectable by various techniques like fluorescence spectroscopy, HPLC/fluorescence, and HPLC with UV/vis detection (Büldt & Karst, 1999).

Fluorogenic Substrate for Peroxidase-like DNAzyme

MNBDH has been characterized as a new fluorogenic substrate in the peroxidation reaction catalyzed by DNAzyme. Studies explored its application in DNA detection assays, demonstrating its effectiveness in detecting single-stranded DNA targets (Kosman et al., 2014).

Fluorescent Quantitation of Biologically Active Amines in Foods

7-chloro-4-nitrobenzofurazan (NBD-CI) has been applied for quantitative fluorescence detection of biologically active amines in fermented foods. It forms fluorescent derivatives with amines like tyramine, tryptamine, and histamine, offering advantages over other reagents (Voigt & Eitenmiller, 1974).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-methyl-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-11(8)4-2-3-5(12(13)14)7-6(4)9-15-10-7/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUXVETWVIWDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C2=NON=C12)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393400
Record name 4-(1-Methylhydrazino)-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylhydrazino)-7-nitrobenzofurazan

CAS RN

214147-22-5
Record name 4-(1-Methylhydrazino)-7-nitrobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Methylhydrazino)-7-nitrobenzofurazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Krömer, K Bártová, V Raindlová… - Chemistry–A European …, 2018 - Wiley Online Library
(3,4‐Dihydroxybut‐1‐ynyl)uracil, ‐cytosine and −7‐deazaadenine 2′‐deoxyribonucleoside triphosphates (dNTPs) were prepared by direct aqueous Sonogashira cross‐coupling of …
A Danhel, H Pivonkova, V Raindlova, M Hocek… - XXXII. Moderní … - adoc.pub
Electrochemical properties of recently designed DNA-labels: 2, 4-dinitrophenylhydrazine (DNFH) and 4-(1-methylhydrazino)-7-nitrobenzofurazan (NBF) were studied at mercury …
Number of citations: 0 adoc.pub

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